![molecular formula C13H14ClN3O4S B12920821 4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide CAS No. 6129-29-9](/img/structure/B12920821.png)
4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a 2-methoxyethoxy group and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 5-(2-methoxyethoxy)pyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and complex organic molecules with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.
4-Chloro-N-(pyrimidin-2-yl)benzenesulfonamide: Lacks the 2-methoxyethoxy group, which may influence its solubility and interaction with biological targets.
4-Chloro-N-(5-(2-hydroxyethoxy)pyrimidin-2-yl)benzenesulfonamide: The hydroxy group can form additional hydrogen bonds, potentially altering its chemical properties.
Uniqueness
The presence of both the chloro and 2-methoxyethoxy groups in 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide makes it unique in terms of its chemical reactivity and potential applications. The chloro group provides a site for further functionalization, while the 2-methoxyethoxy group enhances its solubility and bioavailability.
Eigenschaften
CAS-Nummer |
6129-29-9 |
|---|---|
Molekularformel |
C13H14ClN3O4S |
Molekulargewicht |
343.79 g/mol |
IUPAC-Name |
4-chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H14ClN3O4S/c1-20-6-7-21-11-8-15-13(16-9-11)17-22(18,19)12-4-2-10(14)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
DYCBJXYFAHGBEC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
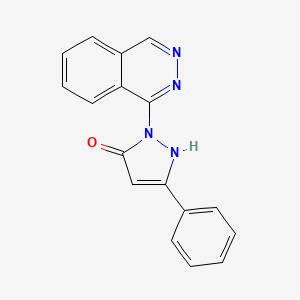
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
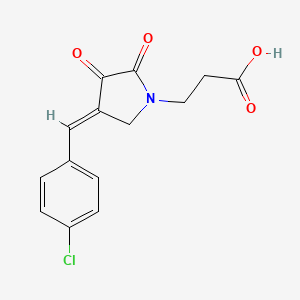
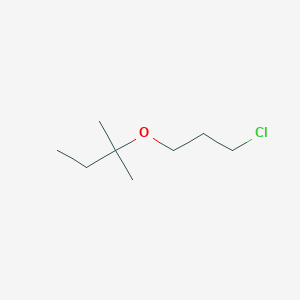
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
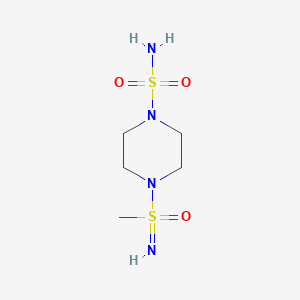
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
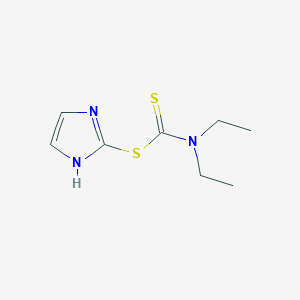
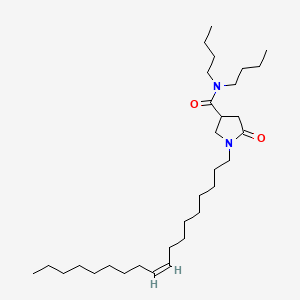
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
